molecular formula C13H17F3N4O4 B14093961 5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate

5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate

Cat. No.: B14093961
M. Wt: 350.29 g/mol
InChI Key: JMRYECOBHBIPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate typically involves multiple steps. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate is unique due to its triazolopyrazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17F3N4O4

Molecular Weight

350.29 g/mol

IUPAC Name

5-O-tert-butyl 3-O-(2,2,2-trifluoroethyl) 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate

InChI

InChI=1S/C13H17F3N4O4/c1-12(2,3)24-11(22)19-4-5-20-8(6-19)9(17-18-20)10(21)23-7-13(14,15)16/h4-7H2,1-3H3

InChI Key

JMRYECOBHBIPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)C(=O)OCC(F)(F)F)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.